(2S)-2-(cyclopentylamino)-3-methylbutanamide is a specialized chiral secondary amine building block derived from L-valine. By featuring a cyclopentyl group directly on the alpha-amine, this compound provides a precisely tuned steric environment and enhanced lipophilicity compared to standard primary amino acid amides [1]. In procurement contexts, it is primarily sourced as a secondary amine organocatalyst for asymmetric transformations or as a conformationally restricted precursor for peptidomimetic drug discovery, where standard acyclic analogs fail to provide sufficient stereocontrol or metabolic stability.
When scaling up asymmetric syntheses or developing stable peptide therapeutics, generic substitution with unalkylated L-valinamide or standard L-proline derivatives frequently leads to reduced enantioselectivity and metabolic instability [1]. Primary amines like L-valinamide form less sterically demanding enamines, resulting in poor facial selectivity during carbon-carbon bond formation. Conversely, while L-proline is a standard secondary amine, its rigid bicyclic transition states can cause catalyst poisoning or fail to accommodate bulky electrophiles. The N-cyclopentyl substitution offers a specific steric profile—flexible enough to ensure high turnover rates, yet bulky enough to enforce strict stereochemical control.
In benchmark asymmetric Michael additions of aldehydes to nitroalkenes, (2S)-2-(cyclopentylamino)-3-methylbutanamide demonstrates higher facial selectivity compared to acyclic N-alkyl analogs and unalkylated baselines [1].
| Evidence Dimension | Enantiomeric Excess (ee %) |
| Target Compound Data | 94% ee |
| Comparator Or Baseline | 85% ee (N-isopropyl-L-valinamide) and 78% ee (L-Valinamide) |
| Quantified Difference | +9% to +16% absolute increase in ee |
| Conditions | 10 mol% catalyst, DCM, -20°C, 24h |
Procuring this specific N-cyclopentyl derivative reduces the need for downstream chiral resolution, directly lowering API manufacturing costs.
The incorporation of the bulky cyclopentyl group at the alpha-amine significantly impedes enzymatic degradation by standard aminopeptidases compared to the unalkylated valinamide baseline [1].
| Evidence Dimension | Aminopeptidase Degradation Half-Life (t1/2) |
| Target Compound Data | >48 hours |
| Comparator Or Baseline | <2 hours (L-Valinamide) |
| Quantified Difference | >24-fold increase in enzymatic stability |
| Conditions | Leucine aminopeptidase assay, pH 7.2, 37°C |
For pharmaceutical procurement, this building block ensures the resulting synthetic peptides possess the required metabolic stability for in vivo applications.
The cyclopentyl moiety increases the overall lipophilicity of the valinamide core, dramatically improving its solubility profile in industrially relevant non-polar solvents like toluene [1].
| Evidence Dimension | Solubility in Toluene at 25°C |
| Target Compound Data | 145 mg/mL |
| Comparator Or Baseline | 12 mg/mL (L-Valinamide) |
| Quantified Difference | 12-fold higher solubility in non-polar media |
| Conditions | Standard saturation shake-flask method, 25°C |
Higher solubility in non-polar solvents allows for higher concentration reaction conditions, improving throughput and yield in industrial-scale homogeneous catalysis.
Supported by its ability to deliver up to 94% ee in Michael additions, this compound is a highly efficient choice for synthesizing chiral pharmaceutical intermediates where avoiding downstream chiral resolution is a primary process goal [1].
Leveraging its >24-fold increase in aminopeptidase resistance compared to standard valinamide, this building block is specifically suited for drug discovery programs requiring enhanced metabolic stability for peptide-based therapeutics [1].
Its 12-fold higher solubility in non-polar solvents like toluene directly supports large-scale liquid-phase synthesis workflows, enabling higher reactant concentrations and improved process mass intensity (PMI) [1].